molecular formula C8H6ClIN2O B8674937 6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine

6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine

Cat. No.: B8674937
M. Wt: 308.50 g/mol
InChI Key: LCVCDNHWCWKPNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine typically involves the iodination and chlorination of a benzo[d]isoxazole precursor. The reaction conditions often include the use of iodine and chlorine sources, along with appropriate solvents and catalysts to facilitate the halogenation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]isoxazole oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-7-iodo-6-methylbenzo[d]isoxazol-3-amine
  • 7-iodo-N,6-dimethylbenzo[d]isoxazol-3-amine
  • 7-iodo-6-methylbenzo[d]isoxazol-3-amine
  • 4-ethoxy-N-methyl-1,2-benzoxazol-3-amine
  • 4-Methylbenzo[d]isoxazol-3-amine
  • 5-Methyl-1,2-benzoxazol-3-amine
  • 7-METHYLBENZO[D]ISOXAZOL-3(2H)-ONE
  • 6-chloro-4-iodo-N-methylpyridin-3-amine
  • 6-chloro-7-iodo-1H-pyrrolo[3,2-c]pyridine

Uniqueness

6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine is unique due to its specific halogenation pattern, which can impart distinct chemical and biological properties. The presence of both chlorine and iodine atoms in the benzo[d]isoxazole ring can influence its reactivity and interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H6ClIN2O

Molecular Weight

308.50 g/mol

IUPAC Name

6-chloro-7-iodo-N-methyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C8H6ClIN2O/c1-11-8-4-2-3-5(9)6(10)7(4)13-12-8/h2-3H,1H3,(H,11,12)

InChI Key

LCVCDNHWCWKPNI-UHFFFAOYSA-N

Canonical SMILES

CNC1=NOC2=C1C=CC(=C2I)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,8-diazabicyclo[5.4.0]undec-7-ene (0.102 g, 0.670 mmol) was added to a solution of 4-chloro-2-fluoro-N′-hydroxy-3-iodo-N-methylbenzamidine (0.200 g, 0.609 mmol) in THF (2 mL) in a sealed microwave tube. The reaction mixture was heated in a microwave at 165° C. for 80 min. The resulting mixture was purified by flash chromatography on silica gel (dichloromethane:hexane 10:90) to give 6-chloro-7-iodo-N-methylbenzo[d]isoxazol-3-amine as an off white solid. MS (ESI, pos.ion) m/z: 308.9 (M+1)
Quantity
0.102 g
Type
reactant
Reaction Step One
Name
4-chloro-2-fluoro-N′-hydroxy-3-iodo-N-methylbenzamidine
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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